molecular formula C12H13N3 B2994848 (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine CAS No. 865075-85-0

(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine

Cat. No. B2994848
CAS RN: 865075-85-0
M. Wt: 199.257
InChI Key: HSSNXQNQTXKAPY-UHFFFAOYSA-N
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Description

(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine, also known as MPyMA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Spectral Characterization

A study by Dehghanpour et al. (2007) focused on the synthesis of new ligands, including variations of (4-methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine, and their corresponding copper(I) complexes. These complexes were characterized using various methods such as NMR, IR, UV-Vis spectroscopy, and X-ray diffraction. They exhibited quasireversible redox behavior, which could have implications in fields like electrochemistry and material science (Dehghanpour et al., 2007).

Fluorescent Sensor Development

Mac et al. (2010) developed a novel fluorescent dye using a derivative of this compound. This compound was found to act as a sensor for the fluorescence detection of small inorganic cations, demonstrating potential for applications in analytical chemistry (Mac et al., 2010).

Magnetic Behavior in Polynuclear Spin Crossover Complexes

Research by Boldog et al. (2009) involved the synthesis and characterization of tetranuclear compounds using derivatives of this compound. These compounds exhibited unique magnetic properties, suggesting potential applications in magnetism and materials science (Boldog et al., 2009).

Catalysis in Aryl-Cl Activation and Polymerization

Deeken et al. (2006) synthesized aminopyridine compounds, including this compound, and explored their use as catalysts in chemical reactions like aryl-Cl activation and polymerization. This research highlights the potential of these compounds in catalysis and industrial chemistry (Deeken et al., 2006).

Novel Pyridine-Based Derivatives Synthesis

Ahmad et al. (2017) conducted a study on the synthesis of novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction. This research contributes to the field of organic synthesis and pharmaceutical chemistry (Ahmad et al., 2017).

properties

IUPAC Name

4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-10-4-6-14-12(7-10)15-9-11-3-2-5-13-8-11/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSNXQNQTXKAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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